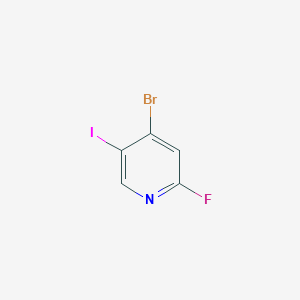

![molecular formula C15H18N4O B2695511 1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea CAS No. 2034436-20-7](/img/structure/B2695511.png)

1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers such as IUPAC name, CAS number, etc. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) .

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with specific reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, reactivity, etc. These properties can often be found in chemical databases or determined experimentally .科学的研究の応用

Photoactive Complexes and Electrogenerated Chemiluminescence

Research has explored the synthesis and characterization of photoactive complexes with potential applications in electrogenerated chemiluminescence (ECL). These complexes, featuring bipyridyl motifs, exhibit reversible electrochemical behaviors and photophysical properties. Their ECL applications, particularly in the presence of co-reactants, suggest utility in sensors and imaging technologies (Gobetto et al., 2006).

Fluorescent Sensors

Coordination polymers incorporating bipyridine units have been developed for selective sensing of hazardous environmental contaminants. These materials demonstrate the capability to act as dual-functional fluorescent sensors, offering a novel approach for the detection of substances like nitrobenzene and dichromate anions, which are of significant concern due to their toxicity (Kan and Wen, 2017).

Metal-Organic Frameworks

The influence of various anions on the structure of copper(II) metal-organic frameworks (MOFs) synthesized using bipyridylurea ligands has been studied. These frameworks have shown promise due to their potential as nanoporous materials, which could have applications in gas storage, separation technologies, and catalysis (Díaz et al., 2006).

Anticancer Research

Investigations into the biological effects of ruthenium(II) complexes incorporating bipyridyl motifs have revealed their potential as anticancer agents. These studies focus on understanding the interaction of these complexes with DNA and cellular targets, aiming to develop new therapeutic strategies against cancer. The selective targeting of mitochondria by these complexes and their ability to induce apoptosis in cancer cells highlight their potential for further development into clinically relevant anticancer drugs (Pierroz et al., 2012).

作用機序

Target of Action

The primary target of “1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea” could be a specific enzyme or receptor in the body. This compound might bind to this target, thereby modulating its activity .

Mode of Action

Upon binding to its target, “1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea” might alter the target’s function, leading to a cascade of biochemical reactions .

Biochemical Pathways

The interaction of “1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea” with its target could affect various biochemical pathways. These pathways might involve a series of reactions that produce or break down specific molecules in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea” would determine its bioavailability. This includes how the compound is absorbed into the body, distributed to different tissues, metabolized, and finally excreted .

Result of Action

The action of “1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea” at the molecular and cellular levels could lead to observable physiological effects. These effects might be beneficial (therapeutic effects) or harmful (side effects) .

Action Environment

Environmental factors, such as temperature, pH, and the presence of other molecules, could influence the action, efficacy, and stability of "1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea" .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Bipyridine derivatives, such as amrinone and milrinone, are known to have positive inotropic and peripheral vasodilatory properties . If 1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea shares these properties, it could interact with enzymes, proteins, and other biomolecules involved in cardiovascular function.

Cellular Effects

Given the known properties of bipyridine derivatives, it’s plausible that this compound could influence cell function by modulating signaling pathways, gene expression, and cellular metabolism related to cardiovascular function .

Molecular Mechanism

The molecular mechanism of action of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea is not yet fully understood. It’s likely that its bipyridine moiety plays a key role in its interactions with biomolecules. For instance, in the case of bipyridine derivatives, the product acts as a ligand for nickel (II), facilitating the smooth progress of the coupling reaction .

Metabolic Pathways

Given the compound’s structure, it could potentially be involved in pathways that involve metal ion coordination .

特性

IUPAC Name |

1-propyl-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-2-7-17-15(20)19-10-12-5-6-14(18-9-12)13-4-3-8-16-11-13/h3-6,8-9,11H,2,7,10H2,1H3,(H2,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNZNAOFMVVQNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCC1=CN=C(C=C1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)

![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2695434.png)

![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695436.png)

![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)

![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2695448.png)

![1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2695451.png)